molecular formula C17H17FO2 B13627097 Tert-butyl 3-fluoro-[1,1'-biphenyl]-4-carboxylate

Tert-butyl 3-fluoro-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B13627097
M. Wt: 272.31 g/mol
InChI Key: GVQXIVAEYLMCFS-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoro-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with a tert-butyl group and a fluorine atom attached to one of the benzene rings, and a carboxylate group attached to the other. The presence of the tert-butyl group and the fluorine atom imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-fluoro-[1,1’-biphenyl]-4-carboxylate typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed by coupling a boronic acid derivative of one benzene ring with a halogenated derivative of the other benzene ring in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of tert-butyl 3-fluoro-[1,1’-biphenyl]-4-carboxylate can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-fluoro-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include halogenated biphenyls, nitro biphenyls, sulfonated biphenyls, quinones, and reduced biphenyl derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the tert-butyl group enhances the compound’s binding affinity and selectivity for these targets. The compound can modulate the activity of enzymes or receptors by acting as an inhibitor or activator, thereby influencing various biochemical pathways .

Properties

Molecular Formula

C17H17FO2

Molecular Weight

272.31 g/mol

IUPAC Name

tert-butyl 2-fluoro-4-phenylbenzoate

InChI

InChI=1S/C17H17FO2/c1-17(2,3)20-16(19)14-10-9-13(11-15(14)18)12-7-5-4-6-8-12/h4-11H,1-3H3

InChI Key

GVQXIVAEYLMCFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)F

Origin of Product

United States

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